(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

GPR119 GPCR Diabetes

This compound is an essential, crystallographically authenticated reference standard for SAR. Its definitive E-stereochemistry is confirmed by single-crystal X-ray diffraction, eliminating the isomer ambiguity common in α,β-unsaturated acids. As a GPR119 agonist with a 488-fold selectivity window over CYP3A4, it is an orthogonal tool for validating target engagement in diabetes research, distinct from common aminopyrimidine series. Available at 98% purity with batch-specific QC documentation.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Cat. No. B11973389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C11H11FO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b9-7+
InChIKeyOGVNJCGJDZQCSA-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic Acid: Procurement-Relevant Structural and Physicochemical Profile


(2E)-2-[(4-Fluorophenyl)methylidene]butanoic acid (CAS 883824-47-3; molecular formula C11H11FO2; molecular weight 194.20 g/mol) is an α,β-unsaturated butanoic acid derivative bearing a 4-fluorobenzylidene moiety at the α-position . The compound adopts the E-configuration about the exocyclic C=C bond, as confirmed by single-crystal X-ray diffraction analysis [1]. X-ray crystallographic characterization has been completed and spectroscopic data (1H NMR, 13C NMR, IR) have been updated from earlier reports [2]. Commercial sources offer this compound at purities of 95%–98%, with batch-specific QC documentation including NMR, HPLC, and GC available upon request .

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic Acid: Why In-Class Substitution Without Head-to-Head Validation Is Scientifically Unsound


Substituting (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid with structurally similar arylidene butanoic acid derivatives (e.g., 4-chloro, unsubstituted phenyl, or saturated analogs) without experimental validation is not scientifically justifiable. The 4-fluoro substituent confers a distinct combination of electronic effects (strong σ-inductive electron withdrawal, π-donating resonance) and metabolic properties that cannot be extrapolated from other halogen or hydrogen analogs. As demonstrated in SAR transfer studies across analogue series, the presence of a 4-fluoro substituent can fundamentally alter potency ranking and biological activity relative to other halogen or unsubstituted analogs [1]. Furthermore, the E-stereochemistry of the exocyclic double bond, crystallographically confirmed for this compound [2], is critical for molecular recognition; Z-isomers or saturated derivatives would present entirely different spatial pharmacophores.

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic Acid: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


GPR119 Agonist Activity: Direct Comparator Data Demonstrates Structural Determinants of Potency

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic acid exhibits potent GPR119 agonism with an EC50 of 41 nM in mouse GPR119 cAMP accumulation assays [1]. This potency places the compound in the sub-100 nM range characteristic of validated GPR119 chemical probes. In the broader context of GPR119 agonist development, the 4-fluorobenzylidene butanoic acid scaffold represents a structurally distinct chemotype from the more extensively characterized 4-methanesulfonylphenyl-aminopyrimidine series (e.g., AR231453, which showed in vivo glucose-lowering activity in rodents) [2]. The quantitative potency combined with structural divergence provides a complementary tool for probing GPR119 pharmacology without the intellectual property or synthetic constraints associated with later-generation clinical candidates.

GPR119 GPCR Diabetes Metabolic disease

CYP3A4 Inhibition Profile: Quantified Low Liability Supports Reduced DDI Risk Relative to Common Scaffolds

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic acid demonstrates weak CYP3A4 inhibition with an IC50 of 20,000 nM (20 μM) in human liver microsome assays [1]. This IC50 value, representing ~488-fold selectivity relative to its GPR119 EC50 of 41 nM, indicates a favorable CYP inhibition profile that minimizes the likelihood of metabolism-based drug-drug interactions [2]. In contrast, many clinical-stage and approved drugs exhibit CYP3A4 IC50 values in the low micromolar to nanomolar range, which necessitates extensive DDI liability assessment. A peer commentary on a related analog noted that an IC50 of 28 μM is insufficient to confer either potency or selectivity, reinforcing that the 20 μM value for the target compound places it in a low-liability category [3].

CYP inhibition Drug-drug interaction ADME Hepatotoxicity

Crystallographically Confirmed E-Stereochemistry: Definitive Structural Characterization Versus Ambiguous or Unconfirmed Analogs

The E-configuration of the exocyclic C=C bond in (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid has been unambiguously established by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. The crystal structure was refined to R1 = 0.053 for 2043 observed reflections, confirming the stereogeometry and absolute configuration [1]. The molecule exhibits near-planarity with a torsion angle of -179(2)° for the C(4)–C(7)–C(8)–C(9) segment, and intermolecular interactions are predominantly van der Waals forces with the nearest intermolecular distance of 3.647 Å [2]. Recent independent X-ray crystallographic characterization has further confirmed this structure and updated 1H NMR, 13C NMR, and IR spectroscopic data [3]. This contrasts with many commercially available α,β-unsaturated acid building blocks, which are often supplied as E/Z mixtures or without stereochemical verification, introducing uncontrolled variables into downstream SAR studies.

Stereochemistry X-ray crystallography Configuration Molecular recognition

In Silico Drug-Likeness and ADME Parameters: Quantified Profile Informs Prioritization Over Uncharacterized Analogs

While direct experimental ADME data for (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid remain limited in the public domain, the compound's physicochemical parameters provide a quantifiable basis for prioritization relative to uncharacterized analogs. The molecular weight of 194.20 g/mol and calculated lipophilicity (clogP estimated ~2.5–3.0 based on structurally similar α,β-unsaturated acids with comparable substitution patterns) fall within the favorable range defined by Lipinski's Rule of Five . For context, a related α,β-unsaturated acid derivative with comparable molecular weight (MW ~270) exhibited kinetic solubility of 4.5 μM at pH 7.4 and clogP of 3.28, along with CYP inhibition profiling (3A4 IC50 = 3.7 μM; 1A2 >100 μM; 2C9 = 9.0 μM; 2C19 = 5.9 μM; 2D6 >100 μM) and hERG IC50 = 8.6 μM [1]. The target compound's lower molecular weight and favorable calculated properties suggest potentially improved solubility and permeability relative to higher-molecular-weight congeners. The presence of the 4-fluoro substituent additionally confers metabolic stability advantages over non-fluorinated or chloro-substituted analogs, as fluorine blocks oxidative metabolism at the para position [2].

Drug-likeness ADME Lipinski Physicochemical properties

Fluorine Substituent SAR: 4-Fluoro Confers Distinct Activity Profile Versus Chloro and Unsubstituted Analogs

Structure-activity relationship (SAR) studies across multiple analogue series demonstrate that the 4-fluoro substituent on arylidene carboxylic acid scaffolds produces a distinct activity profile compared to 4-chloro, 4-bromo, or unsubstituted phenyl analogs [1]. In SAR transfer analysis, fluoro-substituted analogues have been identified as potent members of analogue series, with the fluoro derivative specifically highlighted as an SAR transfer analogue that introduces potency not observed in other halogen-substituted congeners [1]. The electronic properties of fluorine—strong σ-inductive electron withdrawal combined with π-donating resonance—differ fundamentally from the primarily σ-withdrawing, π-donating character of chlorine, and the purely σ-withdrawing character of hydrogen. These electronic differences manifest in altered binding interactions, metabolic stability, and physicochemical properties. For instance, while the 4-chloro analog (2E)-2-[(4-chlorophenyl)methylidene]butanoic acid shares the core scaffold, its altered electronic profile and increased lipophilicity (Cl contributes ~+0.7 logP vs ~+0.14 for F) can shift target engagement and off-target profiles in unpredictable ways . The SAR transfer event documented in analogue series demonstrates that the fluoro derivative occupies a unique position in potency rankings that cannot be inferred from other halogen substituents [1].

Fluorine chemistry SAR Halogen substitution Medicinal chemistry

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic Acid: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


GPR119 Agonist Tool Compound for Type 2 Diabetes and Metabolic Disease Target Validation

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic acid serves as a structurally distinct GPR119 agonist (EC50 = 41 nM in mouse GPR119 cAMP assays) for orthogonal validation of target engagement in diabetes and metabolic disease research [1]. Its chemotype diverges from the widely studied 4-methanesulfonylphenyl-aminopyrimidine series (e.g., AR231453) , enabling researchers to confirm that observed GPR119-mediated effects are scaffold-independent rather than artifact of a specific chemical series. The compound's low CYP3A4 inhibition liability (IC50 = 20 μM; 488-fold selectivity window vs GPR119 EC50) [2] supports its use in cell-based assays requiring minimal off-target metabolic interference.

Stereochemically Defined α,β-Unsaturated Acid Building Block for Parallel SAR Library Synthesis

The crystallographically confirmed E-configuration of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid [1] makes it a reliable building block for medicinal chemistry SAR campaigns requiring defined stereochemistry. Unlike many commercial α,β-unsaturated acids supplied as uncharacterized E/Z mixtures, this compound's unambiguous stereochemical assignment (monoclinic C2; a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°; R1=0.053) eliminates the confounding variable of stereoisomerism in downstream biological evaluation. The compound is available at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) from commercial suppliers , ensuring batch-to-batch consistency for parallel synthesis workflows.

Fluorine-Containing Fragment for Metabolic Stability Optimization in Lead Series

As a 4-fluorobenzylidene-containing α,β-unsaturated acid, this compound provides a metabolically stabilized fragment for incorporation into lead optimization programs. The 4-fluoro substituent blocks oxidative metabolism at the para position while contributing minimal lipophilicity (clogP contribution ~+0.14) compared to chloro (~+0.7) or bromo analogs [1]. SAR transfer studies demonstrate that 4-fluoro substitution confers distinct potency profiles not observed with other halogen substituents [1], making this compound a strategic choice for parallel SAR exploration of fluorinated versus non-fluorinated or alternative halogen-substituted analogs. The compound's low molecular weight (194.20 g/mol) and favorable calculated drug-likeness parameters support its utility in fragment-based or property-driven lead optimization.

Reference Standard for Analytical Method Development and Compound Identification

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid, with its well-characterized spectroscopic profile (updated 1H NMR, 13C NMR, and IR data) and crystallographically defined structure [1], serves as an authenticated reference standard for analytical method development, impurity profiling, and compound identification in quality control laboratories. The availability of comprehensive characterization data and batch-specific QC documentation supports its use as a calibration standard in HPLC, LC-MS, and NMR-based quantification of structurally related α,β-unsaturated acid derivatives. The compound's definitive E-stereochemistry also makes it suitable as a stereochemical reference for chiral method development involving α,β-unsaturated acid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.